3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and furan rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring and have been studied for their biological activities.
Uniqueness
3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the furan ring and the specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
892675-36-4 |
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Molecular Formula |
C14H9FN4O2S |
Molecular Weight |
316.31g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9FN4O2S/c15-9-3-5-10(6-4-9)21-8-12-16-17-14-19(12)18-13(22-14)11-2-1-7-20-11/h1-7H,8H2 |
InChI Key |
DMDJMTFNASSDSA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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